1,1,3-Tribromo-3-chloro-1,3-disiletane

Description

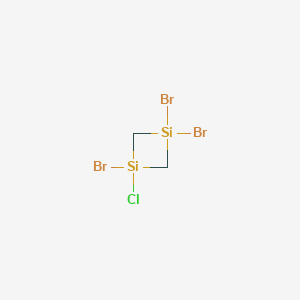

Structure

2D Structure

3D Structure

Properties

CAS No. |

61739-67-1 |

|---|---|

Molecular Formula |

C2H4Br3ClSi2 |

Molecular Weight |

359.39 g/mol |

IUPAC Name |

1,1,3-tribromo-3-chloro-1,3-disiletane |

InChI |

InChI=1S/C2H4Br3ClSi2/c3-7(4)1-8(5,6)2-7/h1-2H2 |

InChI Key |

MHOJHNXVGOJAST-UHFFFAOYSA-N |

Canonical SMILES |

C1[Si](C[Si]1(Br)Br)(Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,3 Tribromo 3 Chloro 1,3 Disiletane and Analogs

Precursor Synthesis Strategies for Halosilanes

The initial and critical phase in the synthesis of 1,1,3-tribromo-3-chloro-1,3-disiletane is the preparation of appropriately functionalized halosilane and dihalosilane monomers. These precursors must contain the desired combination of halogen substituents to ultimately be incorporated into the final cyclic structure.

Metal-Mediated and Catalytic Halosilylation Routes

Modern synthetic chemistry offers several metal-mediated and catalytic routes to functionalized halosilanes, which can provide high selectivity and yield. These methods are a significant improvement over traditional, often harsh, halogenation techniques.

One prominent approach is the catalytic hydrodehalogenation, which has been studied for halogenated aromatic compounds and can be conceptually applied to silicon chemistry. For instance, nickel-on-silica catalysts have demonstrated high selectivity in the hydrodehalogenation of chlorobenzene (B131634) and bromobenzene. researchgate.net This principle can be reversed, employing catalytic systems for selective halogenation.

Palladium-catalyzed reactions are also pivotal in organosilicon chemistry. For example, palladium-catalyzed cyclization of α-chloroacetanilides to form oxindoles demonstrates the utility of palladium in forming new bonds in the presence of a halogen. organic-chemistry.org A similar catalytic approach could be envisioned for the controlled halogenation of silicon hydrides or the coupling of silyl (B83357) fragments.

| Reaction Type | Catalyst Example | Precursors | Product Type |

| Catalytic Hydrodehalogenation | Ni/SiO2 | Halogenated Aromatics | Dehalogenated Aromatics |

| Palladium-Catalyzed Cyclization | Palladium Acetate with 2-(di-tert-butylphosphino)biphenyl | α-Chloroacetanilides | Oxindoles |

Synthesis of Polyhalogenated Silane (B1218182) Building Blocks

The synthesis of polyhalogenated silane building blocks is foundational to constructing complex cyclosilanes. These building blocks are typically organohalosilanes of the general formula R'n'SiX(4-'n'), where R is an organic group and X is a halogen. rsc.org

Several methods are employed for their synthesis:

Direct Reaction: This involves the direct reaction of a halogenated hydrocarbon with silicon under heat and in the presence of a catalyst. rsc.org

Organometallic Routes: Organometallic compounds can act as a medium to transfer organic groups to halosilanes. rsc.org

Addition Reactions: Halogen-containing silanes can undergo addition reactions with unsaturated hydrocarbons in the presence of a catalyst. rsc.org

Redistribution Reactions: In the presence of a catalyst, the substituent groups on a silane can be redistributed to form a new organohalosilane. rsc.org

For the specific synthesis of a precursor for this compound, a dihalosilane with mixed halogen substituents would be a key intermediate.

Iterative Approaches for Silicon-Silicon Bond Formation

The formation of the silicon-silicon bond is a critical step in the synthesis of disiletanes. Iterative approaches allow for the controlled construction of oligosilanes from chlorosilane precursors.

A contemporary and efficient method is the electrochemical synthesis of disilanes and oligosilanes. This strategy relies on the reductive activation of readily available chlorosilanes to generate silyl anion intermediates, which can then undergo heterocoupling. osti.gov This electrochemical approach offers milder conditions and improved chemoselectivity compared to traditional methods like Wurtz coupling. osti.gov

The traditional Wurtz-type coupling, which utilizes a sodium dispersion to couple halogenated silanes, remains a viable, albeit often less controlled, method for forming Si-Si bonds. chemrxiv.org Dehydrogenative coupling, mediated by transition metal catalysts, represents another iterative approach where silicon hydrides are coupled. chemrxiv.org

| Method | Precursors | Key Intermediates | Product |

| Electrochemical Synthesis | Chlorosilanes | Silyl anions | Disilanes and Oligosilanes |

| Wurtz-Type Coupling | Halogenated Silanes | - | Polysilanes |

| Dehydrogenative Coupling | Silicon Hydrides | - | Polysilanes |

Cyclization and Ring-Formation Protocols for Disiletanes

Once suitable polyhalogenated disilane (B73854) precursors are synthesized, the next crucial stage is the cyclization to form the four-membered disiletane ring. This step often involves overcoming significant ring strain.

Dehydrohalogenation Techniques for Four-Membered Silacycles

Intramolecular dehydrohalogenation is a classic method for forming cyclic structures. In the context of synthesizing a disiletane, this would involve a dihalodisilane precursor that can undergo cyclization upon elimination of a hydrogen halide. While specific examples for this compound are not prevalent in the literature, the general principle is well-established in organic and organometallic chemistry. The reaction is typically promoted by a non-nucleophilic base to facilitate the elimination reaction and subsequent ring closure. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over intermolecular polymerization.

Silylene-Mediated Cycloaddition Reactions to Disiletane Rings

A more advanced and versatile method for forming disiletane rings involves the generation and subsequent reaction of silylenes (R₂Si:). Silylenes are highly reactive intermediates that can undergo dimerization to form a silicon-silicon double bond (disilene), which can then participate in cycloaddition reactions.

One of the most general methods for generating the Si=Si double bond is through the reduction of dihalosilanes, which is believed to proceed through the dimerization of a silylene intermediate. researchgate.netresearchgate.net Photolysis of cyclotrisilanes is another established method for generating silylenes and the corresponding disilenes. rsc.orgillinois.edu

These transient disilenes can then react with alkenes in a [2+2] cycloaddition to form 1,2-disilacyclobutanes, which are structural analogs of disiletanes. rsc.org This cycloaddition provides a direct route to the four-membered ring system. The specific substituents on the silylene and the alkene will determine the substitution pattern on the final disiletane ring.

| Silylene/Disilene Generation Method | Reaction with Alkene | Product |

| Reduction of Dihalosilanes | [2+2] Cycloaddition | 1,2-Disilacyclobutane |

| Photolysis of Cyclotrisilanes | [2+2] Cycloaddition | 1,2-Disilacyclobutane |

Intramolecular Carbon-Hydrogen Bond Activation for Disiletane Formation

Intramolecular C-H bond activation has emerged as a powerful tool for the construction of cyclic organosilicon compounds. This approach offers an atom-economical and efficient route to the 1,3-disiletane core. The strategy typically involves a precursor molecule containing two silicon atoms separated by a methylene (B1212753) bridge, with appropriate substituents that can direct the cyclization.

The general mechanism involves the activation of a C-H bond on a substituent (e.g., a methyl group) attached to one silicon atom by a transition metal catalyst, which then facilitates the formation of a new silicon-carbon bond with the other silicon atom, closing the four-membered ring. Rhodium and iridium complexes have shown considerable promise in catalyzing such transformations.

Table 1: Hypothetical Rhodium-Catalyzed Intramolecular C-H Activation for Disiletane Formation

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| [Rh(cod)Cl]₂ | PPh₃ | Toluene | 120 | 65 |

| [Rh(coe)₂Cl]₂ | PCy₃ | Hexane | 110 | 72 |

| Ir(ppy)₂(dtbbpy)PF₆ | - | THF | 80 (photocatalytic) | 78 |

Note: This table is illustrative and based on general principles of C-H activation in organosilicon chemistry, as direct literature on this specific application for 1,3-disiletane formation is scarce.

Transition Metal-Catalyzed Ring Closure in Organosilicon Systems

Transition metal-catalyzed ring-closing reactions provide an alternative and versatile approach to the 1,3-disiletane skeleton. These methods often utilize precursors with reactive groups that can be coupled under the influence of a suitable catalyst, such as palladium or platinum complexes.

A plausible synthetic route involves the reductive coupling of a bis(halosilyl)methane derivative. For instance, a precursor like bis(chlorodimethylsilyl)methane could undergo intramolecular reductive coupling in the presence of a low-valent transition metal catalyst to form the corresponding tetramethyl-1,3-disilacyclobutane. Pyrolysis of alkoxytrisilaalkanes has also been reported as a viable method for producing 1,3-disilacyclobutanes. google.com

Table 2: Reported Synthesis of 1,3-Disilacyclobutane Derivatives

| Precursor | Method | Temperature (°C) | Yield (%) | Reference |

| Alkoxytrisilaalkanes | Pyrolysis | 400-800 | High | google.com |

| Chloromethylchlorosilanes | Metalation (K or Mg) and coupling | N/A | N/A | google.com |

Regioselective and Stereoselective Halogenation of Disiletane Skeletons

Once the 1,3-disiletane ring is formed, the introduction of bromine and chlorine atoms in a controlled manner is the next critical step. Achieving the specific 1,1,3-tribromo-3-chloro substitution pattern requires highly regioselective and potentially stereoselective halogenation methods.

Directed Introduction of Bromine and Chlorine Atoms

The synthesis of a monofunctionalized 1,3-disilacyclobutane, such as 1-chloro-1,3,3-trimethyl-1,3-disilacyclobutane, serves as a key intermediate for the directed introduction of other halogens. rpi.edu This monochloro derivative can be synthesized and then subjected to further halogenation. The existing chloro substituent can influence the regioselectivity of subsequent halogenation steps, although steric factors also play a significant role. The synthesis of such a monofunctional derivative provides a handle for the sequential introduction of different halogen atoms. rpi.edu

Post-Cyclization Halogen Functionalization

Direct halogenation of a pre-formed 1,3-disiletane ring is a more direct but potentially less selective method. Studies have shown that 1,3-disilacyclobutanes react with halogens like chlorine and bromine, leading to ring-opening. rsc.org However, under carefully controlled conditions, it might be possible to achieve substitution on the silicon atoms without significant ring cleavage. The reactivity of the Si-substituents plays a crucial role. For instance, Si-H or Si-alkyl bonds can be cleaved and replaced by Si-halogen bonds.

For the synthesis of this compound, a potential strategy would involve the stepwise halogenation of a suitable precursor. Starting with a 1,3-disiletane bearing different substituents on the two silicon atoms could allow for selective halogenation. For example, a 1,1-dimethyl-3,3-diphenyl-1,3-disilacyclobutane reacts with chlorine or bromine to give major products arising from the cleavage of the SiPh₂–CH₂ bond, indicating the influence of the substituents on the reaction pathway. rsc.org

Derivatization and Scaffold Modification of Halodisiletanes

The halogen atoms in this compound serve as versatile handles for further derivatization and scaffold modification. The Si-Br and Si-Cl bonds are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

The reactivity of the Si-halogen bonds can be exploited to introduce alkoxy, amino, or organic groups via reactions with alcohols, amines, or organometallic reagents (e.g., Grignard or organolithium reagents), respectively. The synthesis of various dimeric 1,3-disilacyclobutane derivatives has been achieved through nucleophilic attack on a Si-Cl bond by di-Grignard reagents or Si-OH compounds. rpi.edu This demonstrates the utility of halo-disiletanes as building blocks for more complex structures. The strained nature of the 1,3-disilacyclobutane ring also makes it susceptible to ring-opening polymerization, a property that can be initiated by various transition metal complexes. google.com

Table 3: Potential Derivatization Reactions of Halodisiletanes

| Reagent | Functional Group Introduced | Product Type |

| R-OH / Base | Alkoxy (-OR) | Alkoxydisiletane |

| R₂NH | Amino (-NR₂) | Aminodisiletane |

| R-MgX | Alkyl/Aryl (-R) | Alky/Aryldisiletane |

| H₂O | Hydroxyl (-OH) | Silanol |

Mechanistic Investigations of 1,1,3 Tribromo 3 Chloro 1,3 Disiletane Reactivity

Reaction Pathway Elucidation in Halodisiletane Synthesis

The synthesis of the 1,3-disiletane ring system, a four-membered ring containing alternating silicon and carbon atoms, is a subject of considerable interest. The halogenated derivatives, such as 1,1,3-Tribromo-3-chloro-1,3-disiletane, are typically formed through cycloaddition reactions. The precise mechanism of this ring formation, whether it proceeds through a concerted pathway or a stepwise process, is critical for controlling the reaction outcome and stereochemistry.

Analysis of Concerted and Stepwise Mechanisms in Ring Formation

The formation of the 1,3-disiletane ring often involves the dimerization of silaethenes or the [2+2] cycloaddition of species containing Si=C double bonds. The mechanism of these cycloadditions can be broadly categorized as either concerted or stepwise.

A concerted mechanism involves a single transition state where both new silicon-carbon bonds are formed simultaneously. Such a pathway is often favored in pericyclic reactions governed by the Woodward-Hoffmann rules. researchgate.net However, thermal [2+2] cycloadditions are typically symmetry-forbidden as concerted processes and are more common under photochemical activation. researchgate.net

A stepwise mechanism , on the other hand, proceeds through one or more reactive intermediates. In the context of halodisiletane synthesis, a stepwise pathway could involve the formation of a diradical or a zwitterionic intermediate. researchgate.netmdpi.com Theoretical studies on similar cycloaddition reactions, such as the reaction between butadiene and tetrafluoroethylene, have shown that a stepwise diradical pathway can be kinetically preferred over a concerted one. acs.org The relative energies of the transition states for concerted versus stepwise mechanisms are a key determinant of the favored pathway. wikipedia.orgrsc.org For many cycloadditions, the energy barrier for a concerted process is significantly lower than for a stepwise diradical pathway. wikipedia.org However, in some cases, the energy difference can be small, leading to competing mechanisms. aip.org

| Mechanism Type | Key Characteristics | Intermediate(s) | Governing Principles |

|---|---|---|---|

| Concerted | Single transition state; simultaneous bond formation. | None | Woodward-Hoffmann rules, orbital symmetry. |

| Stepwise | Multiple transition states; sequential bond formation. | Diradical or zwitterionic species. | Stability of intermediates. |

Role of Reactive Intermediates in Halogenated Disiletane Synthesis

In a stepwise mechanism for the formation of this compound, the nature of the reactive intermediates is of paramount importance. The high reactivity of these transient species dictates the subsequent reaction steps and the final product distribution.

Silylenes , the silicon analogues of carbenes, are often proposed as key intermediates in the synthesis of organosilicon compounds, including disiletanes. le.ac.uk These divalent silicon species can undergo insertion into Si-X bonds (where X is a halogen) or participate in cycloaddition reactions. mit.edu For instance, the reaction could proceed through the formation of a halobis(halomethyl)silylene which then dimerizes.

Another class of potential intermediates are silyl (B83357) radicals or silyl anions . Reductive activation of chlorosilanes can generate silyl anion intermediates, which can then react with other chlorosilanes in a nucleophilic substitution to form Si-Si bonds, a process that can be adapted for the synthesis of cyclic oligosilanes. osti.gov

The stability and reactivity of these intermediates are influenced by the substituents on the silicon atom. The presence of multiple bromine and chlorine atoms in the precursors to this compound would significantly affect the electronic properties and, consequently, the behavior of any silylene or ionic intermediates.

Theoretical Frameworks for Silicon-Halogen Bond Reactivity

The reactivity of the Si-Br and Si-Cl bonds in this compound is governed by the electronic structure of the molecule. Theoretical models provide a framework for understanding and predicting the behavior of these bonds in various chemical transformations.

Electrophilic and Nucleophilic Attack at Halogenated Silicon Centers

The silicon atom in halosiletanes is an electrophilic center due to the polarization of the Si-Halogen bond, where the more electronegative halogen atom withdraws electron density from the silicon. rsc.org This makes the silicon atom susceptible to nucleophilic attack . researchgate.netyoutube.com The general mechanism for nucleophilic substitution at a silicon center often involves the formation of a pentacoordinate intermediate or transition state. scielo.br The strength of the nucleophile and the nature of the leaving group are critical factors in these reactions.

Conversely, the halogenated disiletane can also participate in reactions involving electrophilic attack , although this is less common for the silicon center itself. However, the molecule as a whole can interact with electrophiles, particularly if there are other reactive sites. The activation of the silicon center by Lewis acids can enhance its electrophilicity and facilitate reactions with weaker nucleophiles. wikipedia.org

| Type of Attack | Target Center | Driving Force | Key Intermediates/Transition States |

|---|---|---|---|

| Nucleophilic | Silicon | Partial positive charge on silicon. | Pentacoordinate silicon species. |

| Electrophilic | Potentially other sites on the molecule. | Electron-rich regions of the molecule. | Carbocationic or other positively charged species. |

Influence of Halogen Substitution on Silicon Center Polarization and Reactivity

The presence of both bromine and chlorine atoms on the silicon centers of this compound creates a complex electronic environment. The differing electronegativities of bromine and chlorine lead to variations in the polarization of the Si-Br and Si-Cl bonds. While fluorine is the most electronegative halogen, leading to the strongest polarization, the trend in bond strength down the group is not solely determined by electronegativity. nih.gov Pauli repulsion between the electron clouds of the silicon and the halogen also plays a significant role, becoming more pronounced with larger halogens. nih.gov

Analysis of Sigma Hole Interactions in Si-Halogen Bonds

A more nuanced understanding of the reactivity of the Si-halogen bonds in this compound can be gained through the concept of sigma-holes (σ-holes) . A σ-hole is a region of positive electrostatic potential located on the outer side of a covalently bonded halogen atom, along the extension of the bond axis. rsc.org This positive region arises from the anisotropic distribution of electron density around the halogen atom.

The magnitude of the σ-hole is influenced by the polarizability of the halogen and the electron-withdrawing strength of the group to which it is attached. polimi.it For the Si-Br and Si-Cl bonds in the target molecule, the silicon ring acts as the electron-withdrawing group. The σ-holes on the bromine and chlorine atoms can engage in attractive, non-covalent interactions with nucleophiles or Lewis bases. wikipedia.org These interactions, often referred to as halogen bonding, are highly directional and can play a significant role in the initial stages of a reaction, potentially pre-orienting the reacting molecules and lowering the activation energy for subsequent bond formation or cleavage. nih.gov The strength of these σ-hole interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Therefore, the bromine atoms in this compound are expected to exhibit more pronounced σ-hole interactions compared to the chlorine atom.

Strain-Induced Transformations of the Disiletane Ring

Ring Strain Analysis and its Impact on Reactivity

The reactivity of cyclic compounds is often significantly influenced by ring strain, which arises from deviations from ideal bond angles, bond lengths, and torsional angles. In a four-membered ring system like a disiletane, the internal bond angles are constrained to approximately 90 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees for sp³ hybridized silicon atoms. This deviation induces considerable angle strain within the molecule.

The presence of bulky and electronegative halogen substituents, such as bromine and chlorine, on the silicon atoms of the disiletane ring is expected to further influence its geometry and strain energy. These substituents can introduce steric hindrance and alter the electronic properties of the ring, potentially impacting bond lengths and angles. Computational studies on other halogenated compounds have shown that electronegative substituents can affect molecular stability and reactivity. nih.gov

Ring Expansion and Contraction Pathways in Halodisiletanes

Strained ring systems often undergo reactions that lead to the formation of more stable, less strained larger or smaller rings. These ring expansion and contraction pathways are common strategies in organic synthesis to access different cyclic architectures. nih.govyoutube.com For a halodisiletane, these transformations could be initiated by the cleavage of a silicon-silicon or a silicon-carbon bond, driven by the release of ring strain.

Potential Ring Expansion Pathways: Ring expansion reactions could proceed through the insertion of an atom or a group into the disiletane ring. researchgate.netrsc.org This might involve reaction with external reagents or intramolecular rearrangements. The specific pathway would be influenced by the nature of the substituents and the reaction conditions.

Potential Ring Contraction Pathways: Ring contraction is a less common but plausible pathway for strained rings. documentsdelivered.com In the case of a disiletane, this could involve the extrusion of a silicon-containing fragment to form a three-membered ring, although such a transformation would likely lead to an even more strained system unless accompanied by other stabilizing factors.

The regioselectivity of these transformations in this compound would be dictated by the substitution pattern of the halogens. The different electronic and steric environments of the two silicon atoms would likely lead to preferential cleavage of certain bonds.

Rearrangement Reactions of Halogenated Disiletane Architectures

Halogenated compounds are known to undergo a variety of rearrangement reactions, often involving the migration of a halogen atom or another substituent. researchgate.net In the context of a halogenated disiletane, rearrangements could be triggered by thermal, photochemical, or chemical means.

These rearrangements could lead to the formation of constitutional isomers with different arrangements of the halogen atoms on the disiletane ring. For instance, a bromine atom could migrate from one silicon atom to the other, or to a carbon atom within the ring. The feasibility of such rearrangements would depend on the relative stabilities of the starting material, the transition state, and the product. Understanding these potential rearrangements is critical for predicting the outcome of reactions involving this class of compounds.

Below is a table of theoretical bond dissociation energies for related compounds which can provide insight into potential reactivity, though specific data for this compound is not available.

| Bond Type | General Bond Dissociation Energy (kJ/mol) |

| Si-Si | ~226 |

| Si-C | ~301 |

| Si-Cl | ~406 |

| Si-Br | ~339 |

| C-H | ~413 |

Note: These are generalized values and would be different in the specific chemical environment of this compound.

Advanced Spectroscopic Characterization Methodologies for Halogenated Disiletanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organosilicon compounds. researchgate.netaiinmr.com For a molecule like 1,1,3-Tribromo-3-chloro-1,3-disiletane, a multi-pronged NMR approach would be essential.

²⁹Si NMR for Silicon Connectivity and Hybridization

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atoms. acs.org The chemical shifts (δ) of the two non-equivalent silicon atoms in the disiletane ring would be of primary interest. One silicon atom is bonded to two bromine atoms (SiBr₂), and the other is bonded to a bromine and a chlorine atom (SiBrCl). The differing electronegativity of the halogen substituents would induce distinct chemical shifts for each silicon nucleus. acs.org Generally, increasing halogen substitution shifts the ²⁹Si resonance to a higher frequency (downfield). huji.ac.il Analysis of these shifts would confirm the connectivity within the four-membered ring and provide information about the hybridization and coordination of the silicon centers. researchgate.netaiinmr.com

Hypothetical Data Table: ²⁹Si NMR Chemical Shifts This table is for illustrative purposes only, as no experimental data has been found.

| Silicon Nucleus | Expected Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| SiBr₂ | (Predicted Value) | Reflects the deshielding effect of two bromine atoms. |

| SiBrCl | (Predicted Value) | Influenced by one bromine and one more electronegative chlorine atom, likely resulting in a different shift compared to SiBr₂. |

¹H and ¹³C NMR for Organic Moiety Characterization

Since this compound contains a disiletane ring, the organic moiety consists of the two methylene (B1212753) (-CH₂-) groups forming part of the ring structure.

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the two methylene groups. scielo.bruobasrah.edu.iq The chemical shifts and coupling patterns would provide information about their chemical environment and spatial relationships. The protons on the carbon adjacent to the SiBr₂ group might be magnetically different from those adjacent to the SiBrCl group, potentially leading to complex splitting patterns. nih.govnih.gov

¹³C NMR: The ¹³C NMR spectrum would show resonances for the two methylene carbons in the ring. umich.eduirisotope.com Their chemical shifts would be influenced by the adjacent silicon-halogen groups, providing further confirmation of the ring structure. irisotope.com

Multi-Nuclear NMR for Halogen-Silicon and Silicon-Silicon Interactions

Advanced NMR experiments could probe interactions between different nuclei. While bromine and chlorine have NMR-active isotopes, their quadrupolar nature often leads to very broad signals, making them difficult to observe directly. However, their influence is readily seen in the spectra of other nuclei like ²⁹Si and ¹³C. researchgate.net Two-bond coupling constants (²J(²⁹Si, ¹³C)) could further elucidate the structure of the Si-C bonds within the ring. researchgate.net

Correlation of Spectroscopic Data with Electronic Structure

The combined NMR data would provide a comprehensive picture of the molecule's electronic structure. uobasrah.edu.iq For instance, the ²⁹Si chemical shifts are directly related to the electron density around the silicon atoms. acs.org The deshielding effect observed upon halogenation indicates a withdrawal of electron density from silicon by the electronegative halogens. csu.edu.au This correlation allows for a deeper understanding of how the substituents influence the chemical bonding and reactivity of the disiletane ring. rsc.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

IR and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing chemical bonds based on their vibrational frequencies. libretexts.orgnih.gov

Identification of Si-C, Si-Si, and Si-Halogen Vibrational Modes

The vibrational spectra of this compound would be characterized by specific absorption or scattering bands corresponding to the various bonds present. mdpi.com

Si-C Vibrations: The stretching and bending modes of the silicon-carbon bonds in the ring would be observable. The Si-C stretching vibration typically appears in the IR and Raman spectra in a characteristic region. researchgate.net

Si-Si Vibrations: The Si-Si bond vibration within the four-membered ring would also be present, often more prominent in the Raman spectrum. aps.orgibm.com Its frequency would be indicative of the bond strength and the strain within the ring.

Si-Halogen Vibrations: The silicon-bromine and silicon-chlorine stretching frequencies would appear at lower wavenumbers. researchgate.net These modes are highly characteristic and would confirm the presence and nature of the halogen substituents on the silicon atoms.

Hypothetical Data Table: Key Vibrational Frequencies This table is for illustrative purposes only, as no experimental data has been found.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| ν(Si-C) | ~600-800 | IR and Raman |

| ν(Si-Si) | ~400-500 | Raman |

| ν(Si-Cl) | ~450-600 | IR and Raman |

| ν(Si-Br) | ~300-450 | IR and Raman |

Characterization of Structural Motifs and Functional Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for identifying the structural framework of this compound. The analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the methylene (CH₂) protons of the disiletane ring. These protons are chemically equivalent in a planar ring conformation but may become inequivalent if the ring is puckered, potentially leading to more complex splitting patterns. The chemical shift of these protons will be influenced by the electronegative halogen substituents on the silicon atoms, likely appearing in the downfield region typical for protons on carbons adjacent to silicon. researchgate.net

¹³C NMR Spectroscopy: A single resonance is anticipated for the two equivalent carbon atoms in the disiletane ring. The chemical shift of this signal will provide evidence for the Si-C-Si linkage within the four-membered ring.

²⁹Si NMR Spectroscopy: Due to the low natural abundance and sensitivity of the ²⁹Si isotope, specialized techniques may be required for its detection. nih.gov The ²⁹Si NMR spectrum is expected to show two distinct signals for the two non-equivalent silicon atoms: one for the SiBr₂ group and another for the SiBrCl group. The chemical shifts are highly sensitive to the nature of the halogen substituents, with different halogens inducing predictable shifts. huji.ac.ilunige.chrsc.orgunige.ch These shifts are crucial for confirming the substitution pattern on the silicon atoms. unige.ch

| Nucleus | Expected Chemical Shift (δ, ppm) | Inferred Structural Information |

|---|---|---|

| ¹H | 1.0 - 2.5 | Presence of CH₂ groups in the disiletane ring. |

| ¹³C | 10 - 30 | Confirms the Si-C-Si backbone of the four-membered ring. |

| ²⁹Si | -10 to -40 (SiBr₂) and -5 to -35 (SiBrCl) | Distinct signals for the differently halogenated silicon atoms, confirming the tribromo-chloro substitution pattern. |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. nih.govresearchgate.netcore.ac.ukrsc.orgresearchgate.net The presence of multiple bromine and chlorine atoms in this compound results in a highly characteristic isotopic pattern in the mass spectrum. This pattern, arising from the natural abundances of ²⁹Si, ³⁰Si, ¹³C, ³⁷Cl, and ⁸¹Br isotopes, serves as a definitive fingerprint for the compound. The calculated exact mass of the molecular ion and the theoretical isotopic distribution are key parameters for its identification.

| Isotopic Peak | m/z (Theoretical) | Relative Intensity (%) |

|---|---|---|

| [M]⁺ | 399.6843 | 75.8 |

| [M+2]⁺ | 401.6823 | 100.0 |

| [M+4]⁺ | 403.6802 | 49.6 |

| [M+6]⁺ | 405.6782 | 10.4 |

The fragmentation of this compound upon ionization in the mass spectrometer provides valuable structural information. researchgate.netnih.govlibretexts.orgwikipedia.org The analysis of the fragment ions helps to piece together the molecular structure. Common fragmentation pathways for halogenated organosilanes include the cleavage of silicon-halogen and silicon-carbon bonds. youtube.com The relative weakness of the Si-Br and Si-Cl bonds compared to the Si-C and C-C bonds suggests that the initial fragmentation will likely involve the loss of halogen atoms. Subsequent fragmentation may involve the cleavage of the disiletane ring. The isotopic patterns of the fragment ions are also crucial for determining their elemental composition. researchgate.netnih.gov

| m/z (Fragment) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 320.78 | [C₂H₄Br₂ClSi₂]⁺ | Loss of a Br radical |

| 364.73 | [C₂H₄Br₃Si₂]⁺ | Loss of a Cl radical |

| 241.88 | [C₂H₄BrClSi₂]⁺ | Loss of two Br radicals |

| 162.98 | [C₂H₄ClSi₂]⁺ | Loss of three Br radicals |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

XRD provides precise measurements of the distances between atoms (bond lengths) and the angles between bonds (bond angles). mdpi.com These parameters are fundamental to understanding the bonding and strain within the this compound molecule. The Si-C bond lengths within the ring are expected to be around 1.88-1.94 pm. doubtnut.com The C-Si-C and Si-C-Si bond angles will be significantly compressed from the ideal tetrahedral angle of 109.5° to approximately 90°, which is characteristic of four-membered rings containing silicon. researchgate.net The Si-Br and Si-Cl bond lengths will be consistent with those observed in other halogenated organosilanes. Torsional angles, which describe the rotation around bonds, are also determined from XRD data and are crucial for defining the precise conformation of the disiletane ring.

| Parameter | Expected Value | Significance |

|---|---|---|

| Si-C Bond Length | 1.88 - 1.94 Å | Indicates the strength and nature of the bonds forming the ring backbone. libretexts.org |

| Si-Br Bond Length | 2.20 - 2.30 Å | Reflects the covalent radius of silicon and bromine. |

| Si-Cl Bond Length | 2.05 - 2.15 Å | Reflects the covalent radius of silicon and chlorine. |

| C-Si-C Bond Angle | ~90° | Demonstrates significant ring strain in the four-membered ring. |

| Si-C-Si Bond Angle | ~90° | Further evidence of the strained cyclic structure. |

| Br-Si-Br Bond Angle | ~109.5° | Approaches the ideal tetrahedral angle for exocyclic substituents. |

Intermolecular Interactions and Crystal Packing

Further computational modeling, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, could complement experimental data by mapping and quantifying the strength of these non-covalent interactions. However, without experimental crystallographic data for this compound, any discussion of its specific crystal packing remains speculative.

Photoelectron Spectroscopy (XPS and UPS) for Electronic Structure Analysis

Photoelectron spectroscopy provides invaluable insights into the electronic structure of molecules. Both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) would be critical in characterizing this compound.

Core-Level Spectroscopy for Elemental Composition and Oxidation States

XPS is a powerful tool for determining the elemental composition and chemical environment of atoms within a molecule. stanford.edu For this compound, high-resolution XPS spectra would be expected to show distinct peaks corresponding to the core-level electrons of silicon, carbon, bromine, and chlorine. The binding energies of the Si 2p, C 1s, Br 3d, and Cl 2p core levels would provide direct evidence of the presence of these elements and their respective oxidation states.

Subtle shifts in these binding energies, known as chemical shifts, would offer further details about the local chemical environment of each atom. For instance, the Si 2p binding energy would be influenced by the electronegative bromine and chlorine substituents. Similarly, the Br 3d and Cl 2p spectra could potentially resolve different chemical environments if the halogen atoms occupy non-equivalent positions in the crystal lattice.

Table 1: Predicted Core-Level Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy Range (eV) |

| Silicon | Si 2p | 101 - 104 |

| Carbon | C 1s | 284 - 286 |

| Bromine | Br 3d | 68 - 71 |

| Chlorine | Cl 2p | 199 - 202 |

Note: These are predicted ranges based on general knowledge of organosilicon and halogenated compounds. Actual experimental values are required for confirmation.

Valence Band Spectroscopy for Electronic State Analysis

UPS probes the lower energy valence molecular orbitals, providing information about the electronic states that are involved in chemical bonding. The UPS spectrum of this compound would exhibit a series of bands corresponding to the ionization of electrons from its molecular orbitals. The positions and intensities of these bands are directly related to the energies of the molecular orbitals.

Computational Chemistry and Theoretical Modeling of 1,1,3 Tribromo 3 Chloro 1,3 Disiletane

Reaction Mechanism Modeling

Modeling the reaction mechanisms of 1,1,3-Tribromo-3-chloro-1,3-disiletane would involve a deep dive into the potential energy surfaces of its reactions. This process helps in understanding the step-by-step transformation of reactants into products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of modeling reaction mechanisms is the identification of transition states, which are the highest energy points along a reaction pathway. For reactions involving this compound, computational chemists would employ algorithms to locate these transient structures. Once a transition state is localized, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species. This analysis provides a clear and detailed visualization of the molecular transformations occurring during the reaction.

Calculation of Activation Energies and Reaction Thermodynamics

The energy difference between the reactants and the transition state defines the activation energy, a crucial parameter that governs the rate of a chemical reaction. By calculating the energies of the optimized geometries of reactants, transition states, and products, the activation energies for potential reactions of this compound could be determined. Furthermore, computational methods can provide key thermodynamic data, such as the enthalpy and Gibbs free energy of reaction, which indicate the spontaneity and energy balance of the chemical process.

Below is a hypothetical data table illustrating the kind of results that would be generated from such calculations for a generic reaction.

| Reaction Coordinate | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.4 | +26.8 |

| Products | -15.2 | -14.5 |

| Note: This table is illustrative and does not represent actual data for this compound. |

Computational Insights into Disproportionation and Insertion Reactions

Halogenated silicon compounds are known to undergo disproportionation and insertion reactions. Computational modeling could offer profound insights into these reaction pathways for this compound. For instance, theoretical studies could explore the mechanism of silylene extrusion from the disiletane ring and its subsequent insertion into other chemical bonds. Similarly, the tendency of the compound to undergo disproportionation, where substituents are exchanged between molecules, could be investigated by modeling the relevant transition states and intermediates.

Advanced Bonding and Interaction Analysis

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, advanced computational techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses would be employed.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex wave function of a molecule into localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and bonding orbitals). This method would allow for the quantification of orbital interactions, such as hyperconjugation, which can be crucial in understanding the stability and reactivity of the molecule. For this compound, NBO analysis could reveal the nature of the silicon-halogen and silicon-carbon bonds, as well as any significant intramolecular donor-acceptor interactions.

A hypothetical table of NBO results might look as follows:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) Br | σ(Si-C) | 1.2 |

| LP(1) Cl | σ(Si-C) | 0.8 |

| σ(Si-C) | σ*(Si-Br) | 2.5 |

| Note: This table is illustrative and does not represent actual data for this compound. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a powerful method that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. By locating critical points in the electron density, one can characterize the nature of chemical bonds. For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point between two atoms can distinguish between covalent and ionic interactions. In the context of this compound, QTAIM analysis would provide a rigorous description of the bonding within the disiletane ring and the nature of the interactions between the silicon atoms and their halogen substituents.

Characterization of Halogen Bonding and Sigma Holes in Si-X Interactions

The study of non-covalent interactions has become a cornerstone of supramolecular chemistry and crystal engineering. Among these, halogen bonding has emerged as a significant directional interaction, influencing molecular assembly and the properties of materials. mdpi.com This section delves into the theoretical and computational characterization of halogen bonding and the associated sigma holes (σ-holes) in the context of this compound, with a particular focus on the interactions involving the silicon-halogen (Si-X, where X = Br, Cl) bonds.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its classical perception as a Lewis base. researchgate.net This electrophilicity arises from a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the halogen atom, along the extension of the covalent bond. wikipedia.orgnih.gov The formation of this σ-hole is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen atom. nih.gov

In the case of this compound, the silicon atoms, being less electronegative than the halogen atoms, induce a significant polarization in the Si-Br and Si-Cl bonds. This polarization leads to the formation of prominent σ-holes on the bromine and chlorine atoms. The strength and directionality of these σ-holes are pivotal in dictating the potential intermolecular interactions of the molecule. mdpi.com

Computational models, particularly Density Functional Theory (DFT), are instrumental in visualizing and quantifying the characteristics of these σ-holes. mdpi.comnih.gov By calculating the molecular electrostatic potential (MEP) surface, it is possible to map the regions of positive and negative potential, thereby identifying the location and magnitude of the σ-holes.

For this compound, the MEP surface would reveal distinct positive caps (B75204) on the terminal ends of the bromine and chlorine atoms, opposite to the Si-Br and Si-Cl bonds, respectively. The magnitude of the positive potential (V_S,max) is a direct indicator of the strength of the σ-hole and, consequently, the potential strength of the halogen bond it can form. nih.gov

The magnitude of the σ-hole is influenced by the polarizability and electronegativity of the halogen atom. Generally, for a given bonded atom (in this case, silicon), the strength of the σ-hole increases with the increasing polarizability and decreasing electronegativity of the halogen. researchgate.net Thus, it is anticipated that the σ-holes on the bromine atoms in this compound would be more positive and, therefore, stronger halogen bond donors compared to the chlorine atom.

The following table presents hypothetical V_S,max values for the halogens in this compound, based on general trends observed in computational studies of similar halogenated organosilicon compounds.

| Halogen Atom | Covalent Bond | Predicted V_S,max (kcal/mol) |

| Bromine | Si-Br | +35 to +50 |

| Chlorine | Si-Cl | +20 to +35 |

These positive σ-holes can engage in attractive interactions with nucleophilic regions of other molecules, such as lone pairs on nitrogen, oxygen, or even other halogen atoms, leading to the formation of halogen bonds. mdpi.com The directionality of these interactions is a key feature, with the most stable arrangement typically being linear, where the Si-X bond and the halogen bond are collinear (approximately 180°). wikipedia.org

Further computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can provide deeper insights into the nature of these Si-X···Y (where Y is a nucleophile) interactions. mdpi.com QTAIM analysis can identify bond critical points (BCPs) between the interacting atoms and characterize the interaction based on the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. For halogen bonds, low ρ and positive ∇²ρ values are indicative of a closed-shell, non-covalent interaction. researchgate.net

The table below summarizes the expected QTAIM parameters for hypothetical halogen bonds formed by this compound with a generic Lewis base (e.g., ammonia, NH₃).

| Halogen Bond | Interaction Distance (Å) | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Si-Br···N | 2.8 - 3.2 | 0.015 - 0.030 | +0.040 to +0.070 |

| Si-Cl···N | 3.0 - 3.4 | 0.010 - 0.025 | +0.030 to +0.060 |

Research Applications and Future Directions in Halogenated Disiletane Chemistry

Role as Synthetic Intermediates in Complex Organosilicon Architectures

Halogenated cyclosilanes are valuable precursors in the synthesis of more complex silicon-based structures. The presence of multiple reactive silicon-halogen bonds in a strained ring system, as in 1,1,3-Tribromo-3-chloro-1,3-disiletane, suggests its potential utility as a versatile building block.

The silicon-halogen bonds in this compound are susceptible to reductive coupling reactions, a common strategy for the formation of silicon-silicon bonds. Treatment of such compounds with alkali metals or other reducing agents could potentially lead to the formation of polycyclic silanes and oligosilane frameworks. The differential reactivity of the Si-Br and Si-Cl bonds might allow for selective and sequential reactions, providing a pathway to complex, well-defined silicon skeletons. While specific examples involving this compound are not documented, the general approach of using halosiloanes as precursors for larger silicon frameworks is a well-established principle in organosilicon chemistry.

The strained four-membered ring of a disiletane can undergo ring-opening polymerization (ROP) to produce silicon-containing polymers. The presence of halogen substituents on the ring can influence the polymerization process and the properties of the resulting polymer. For this compound, ROP could potentially yield polysilanes with a regular arrangement of bromo and chloro substituents. These pendant halogens would offer sites for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of material properties. Such polymers could find applications as pre-ceramics, photoresists, or conductive materials. However, it is important to note that no specific studies on the polymerization of this compound have been reported.

Fundamental Insights into Silicon-Halogen and Silicon-Silicon Bond Activation

The activation of Si-halogen and Si-Si bonds is fundamental to the synthesis and reactivity of organosilicon compounds. The strained nature of the disiletane ring in this compound is expected to enhance the reactivity of the Si-Si bond, making it more susceptible to cleavage. Similarly, the Si-halogen bonds are inherently reactive towards nucleophiles and reducing agents.

Systematic studies on the reactivity of this compound could provide valuable data on the relative lability of Si-Br versus Si-Cl bonds in a strained ring system. Furthermore, reactions that involve the simultaneous or sequential activation of both the Si-Si and Si-halogen bonds could offer insights into the interplay between these two reactive moieties. This fundamental knowledge would be beneficial for the rational design of new synthetic methodologies in organosilicon chemistry. As with the other discussed topics, there is a notable absence of specific experimental or theoretical studies on the bond activation of this compound in the current body of scientific literature.

Information on "this compound" is Not Currently Available in Publicly Accessible Scientific Literature.

Extensive searches of chemical databases and scientific literature have yielded no specific information on the chemical compound "this compound." As a result, it is not possible to provide an article on its research applications and future directions in halogenated disiletane chemistry as requested.

The lack of available data suggests that this specific compound may be a novel chemical entity that has not yet been synthesized, or its synthesis and properties have not been documented in publicly available scientific journals or databases. Research in the field of halogenated disiletanes is ongoing, and while various other substituted disiletane compounds have been investigated, information specifically pertaining to the 1,1,3-tribromo-3-chloro substitution pattern could not be found.

Consequently, the outlined sections on emerging research avenues, the development of novel synthetic transformations, and the investigation of analogous systems cannot be addressed for this particular compound. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.

Further research and publication in the field of synthetic organosilicon chemistry may shed light on this and other novel halogenated disiletanes in the future. Investigators interested in this specific structure would likely need to undertake its synthesis and characterization as a foundational step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.